Acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester
CAS No.: 7142-72-5
Cat. No.: VC2311859
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7142-72-5 |
|---|---|
| Molecular Formula | C11H13NO3 |
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | ethyl 2-(benzylamino)-2-oxoacetate |
| Standard InChI | InChI=1S/C11H13NO3/c1-2-15-11(14)10(13)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13) |
| Standard InChI Key | SWKANMPANJTPHP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=O)NCC1=CC=CC=C1 |
| Canonical SMILES | CCOC(=O)C(=O)NCC1=CC=CC=C1 |
Introduction
Chemical Structure and Properties
Acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester (CAS: 7142-72-5) is an organic compound with the molecular formula C11H13NO3. Structurally, it belongs to the class of amino acid derivatives featuring:
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An ethyl ester group
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An oxo (ketone) functionality
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A phenylmethyl (benzyl) group attached to the amino nitrogen
The compound can be visualized as a glycine derivative with benzyl substitution on the nitrogen and an ethyl ester protecting group. Its structural characteristics enable it to participate in various chemical reactions and biological interactions, making it a valuable compound in research and development.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester can be inferred from similar compounds. Based on the synthesis of related compounds like ethyl 2-(ethylamino)-2-oxoacetate, a potential synthetic route involves the reaction of diethyl oxalate with benzylamine .
A typical synthetic procedure might involve:
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Combining diethyl oxalate with benzylamine in dichloromethane
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Adding a phase-transfer catalyst such as Aliquat 336
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Stirring the reaction mixture at room temperature for 72 hours
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Purifying through column chromatography using an appropriate solvent system
This approach resembles the synthesis of ethyl 2-(ethylamino)-2-oxoacetate, which yields 41.3% of the desired product .
Alternative Methods
Drawing parallels from similar synthetic procedures, the target compound might also be synthesized through:
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Direct acylation of benzylamine with ethyl oxalyl chloride
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Condensation reactions involving N-protected precursors
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Microwave-assisted synthesis methods to reduce reaction times
These methods would likely yield the target compound with varying degrees of purity and efficiency, necessitating appropriate purification techniques such as recrystallization or chromatography.
Chemical Reactions
Reactivity Profile
As an amino ester derivative, acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester can participate in several reaction types:
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Hydrolysis of the ester group under acidic or basic conditions
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Reduction of the carbonyl functionality using appropriate reducing agents
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Nucleophilic substitution reactions at the carbonyl carbon
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Deprotection of the benzyl group through hydrogenolysis
These reactions highlight the versatility of the compound as a synthetic intermediate in various chemical transformations.
Key Reactions Table
| Reaction Type | Reagents | Expected Products | Potential Applications |
|---|---|---|---|
| Ester Hydrolysis | NaOH, H2O | Corresponding carboxylic acid | Peptide synthesis |
| Carbonyl Reduction | NaBH4 | Alcohol derivative | Medicinal chemistry |
| Amide Formation | Primary amines | Diamide derivatives | Drug development |
| Benzyl Deprotection | H2, Pd/C | Primary amine derivative | Scaffold diversification |
Applications in Organic Synthesis
Peptide Synthesis
Compounds with similar structural features to acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester play crucial roles in peptide synthesis. The presence of both amino and ester groups enables this compound to serve as a building block in the construction of peptides and peptide mimetics.
Studies on related compounds suggest that this compound could be particularly useful in the synthesis of glycine-containing peptides. For example, it may serve as a precursor for the preparation of dipeptides and more complex peptide structures .
Role in Medicinal Chemistry
The structural features of acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester make it relevant to medicinal chemistry applications. Related compounds have shown promising biological activities, suggesting potential applications in drug discovery.
For instance, N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs, which share structural similarities with the target compound, have demonstrated protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells . One such analog, identified as WO5m, exhibited remarkable potency with a maximal β-cell protective activity at 100% and an EC50 of 0.1 ± 0.01 μM .
Biological Activities
Protective Effects Against ER Stress
Research on structurally similar compounds provides insights into potential biological activities of acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester. Studies have shown that compounds containing the 2-oxo-2-amino-ethyl scaffold can protect pancreatic β-cells from ER stress-induced death .
Table 1: Protective Activity of Related Compounds Against ER Stress
| Compound | Maximal Activity (%) | EC50 (μM) | Structural Feature |
|---|---|---|---|
| Compound 5j | 35 | 43 ± 11 | Hydrogen at R1 |
| Compound 5k | 42 | 45 ± 8 | 4-ethyl at R1 |
| Compound 5l | 12 | 41 ± 6 | 4-F at R1 |
| Compound 5g | 88 | 13 ± 1 | 3-Cl,2-Me at R1 |
| WO5m | 100 | 0.1 ± 0.01 | 3-hydroxy group |
This table illustrates how structural modifications can significantly influence biological activity , suggesting that acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester might exhibit similar structure-activity relationships.
Structure-Activity Relationships
Key Structural Features
The biological activity of acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester and related compounds appears to be influenced by several structural features:
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The presence of the 2-oxo group, which may serve as a hydrogen bond acceptor
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The benzyl group on the nitrogen, which provides lipophilicity and potential for π-π interactions
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The ethyl ester moiety, which affects the compound's pharmacokinetic properties
Applications in Drug Development
Diabetes Research
The structural similarity between acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester and compounds studied for diabetes treatment suggests potential applications in this field. N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs have shown promising results in protecting pancreatic β-cells from ER stress-induced death, a key factor in diabetes development .
The discovery of compound WO5m, with its excellent potency and improved water solubility compared to earlier candidates, highlights the potential of this structural class in developing novel therapeutics for diabetes . Acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester may serve as a starting point for further optimization in this direction.
Synthetic Intermediates
As a versatile synthetic intermediate, acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester could find applications in the synthesis of various biologically active compounds. Its functional groups allow for:
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Incorporation into larger molecular structures
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Modification to introduce additional functionality
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Use as a building block in combinatorial chemistry approaches
These applications make the compound valuable in both academic research and pharmaceutical development settings.
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